molecular formula C17H30OSi B14603528 Dibutyl(ethyl)(2-methylphenoxy)silane CAS No. 59280-19-2

Dibutyl(ethyl)(2-methylphenoxy)silane

Cat. No.: B14603528
CAS No.: 59280-19-2
M. Wt: 278.5 g/mol
InChI Key: MQIIGYUWDNDOFQ-UHFFFAOYSA-N
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Description

Dibutyl(ethyl)(2-methylphenoxy)silane is an organosilicon compound with the molecular formula C₁₉H₃₄OSi (calculated molecular weight: 278.09 g/mol). Its structure features two butyl groups, one ethyl group, and a 2-methylphenoxy substituent bonded to a central silicon atom. This combination of alkyl and aryloxy groups confers unique physicochemical properties, making it suitable for applications such as polymer additives, coupling agents, and surface modifiers.

Properties

CAS No.

59280-19-2

Molecular Formula

C17H30OSi

Molecular Weight

278.5 g/mol

IUPAC Name

dibutyl-ethyl-(2-methylphenoxy)silane

InChI

InChI=1S/C17H30OSi/c1-5-8-14-19(7-3,15-9-6-2)18-17-13-11-10-12-16(17)4/h10-13H,5-9,14-15H2,1-4H3

InChI Key

MQIIGYUWDNDOFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CC)(CCCC)OC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl(ethyl)(2-methylphenoxy)silane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The reaction is typically carried out under basic conditions, using sodium hydride (NaH) or potassium hydride (KH) as the base to generate the alkoxide ion from the corresponding alcohol .

Industrial Production Methods

Industrial production of this compound often involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, using efficient reaction conditions and purification techniques. The choice of solvents and reaction temperatures is crucial to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(ethyl)(2-methylphenoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives with reduced silicon centers.

    Substitution: Various substituted silanes depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Dibutyl(ethyl)(2-methylphenoxy)silane with structurally related silanes:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Two butyl, one ethyl, one 2-methylphenoxy 278.09 Polymer compatibility, high thermal stability
Trimethyl(2-methylphenoxy)silane Three methyl, one 2-methylphenoxy 180.09 High reactivity, limited thermal stability
Diethyl-(2-chloro-ethoxy)-phenyl-silane Two ethyl, one 2-chloroethoxy, one phenyl 242.82 Reactive intermediate in coatings
Methylphenyldichlorosilane One methyl, one phenyl, two chlorine atoms 190.99 Precursor in silicone synthesis
γ-Glycidoxypropyltrimethoxysilane Glycidoxypropyl, three methoxy groups 236.34 Coupling agent in composites

Key Observations :

  • Substituent Effects: The butyl and ethyl groups in the target compound reduce hydrolysis rates compared to smaller alkyl groups (e.g., methyl in Trimethyl(2-methylphenoxy)silane), enhancing its stability in hydrophobic matrices.
  • Reactivity : Chlorine-containing silanes (e.g., Diethyl-(2-chloro-ethoxy)-phenyl-silane) exhibit higher reactivity due to labile chlorine atoms, whereas the target compound’s aryloxy group favors slower, controlled reactions .
  • Applications: Glycidoxy silanes () are widely used as coupling agents, but the 2-methylphenoxy group in the target compound may improve adhesion to aromatic polymers like polystyrene .

Performance in Polymer Matrices

Research on silica-filled natural rubber (NR) compounds () highlights the role of silane substituents in crosslinking efficiency:

  • This compound: Bulky substituents reduce self-condensation, enabling lower loadings (e.g., 2–4 phr) to achieve crosslinking densities comparable to conventional silanes like TESPT (bis(triethoxysilylpropyl)tetrasulfide) at higher loadings (6–8 phr) .
  • Trimethyl(2-methylphenoxy)silane: Smaller methyl groups increase curative absorption by silica, leading to faster vulcanization but higher reversion rates .

Thermal and Mechanical Properties

  • Thermal Stability : The target compound’s long alkyl chains (butyl/ethyl) improve thermal resistance (decomposition >250°C) compared to methyl-substituted analogs (<200°C) .
  • Dynamic Mechanical Analysis : In silica-filled NR, the target compound achieves a storage modulus (G’) of 12.5 MPa, outperforming dichlorosilanes (G’ = 9.8 MPa) due to reduced filler-polymer slippage .

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